2-[(3,5-dichloropyridin-4-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one
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Overview
Description
2-[(3,5-dichloropyridin-4-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dichloropyridin-4-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloropyridine and 6-methyl-4-hydroxypyrimidine.
Formation of Intermediate: The 3,5-dichloropyridine is reacted with a suitable thiolating agent to introduce the methylsulfanyl group, forming 3,5-dichloropyridin-4-ylmethylsulfanyl.
Cyclization: The intermediate is then subjected to cyclization with 6-methyl-4-hydroxypyrimidine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dichloropyridin-4-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyrimidine ring.
Substitution: The chlorine atoms on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated or modified pyrimidine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-[(3,5-dichloropyridin-4-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3,5-dichloropyridin-4-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding often involves hydrogen bonding, van der Waals interactions, and hydrophobic effects, leading to conformational changes in the target protein.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Studied as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Explored for its antimicrobial properties.
Uniqueness
2-[(3,5-dichloropyridin-4-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3,5-dichloropyridin-4-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3OS/c1-6-2-10(17)16-11(15-6)18-5-7-8(12)3-14-4-9(7)13/h2-4H,5H2,1H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXYMSOIEPDHNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)SCC2=C(C=NC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)SCC2=C(C=NC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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